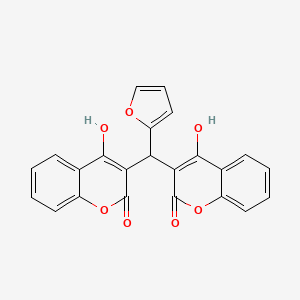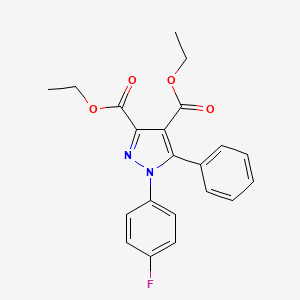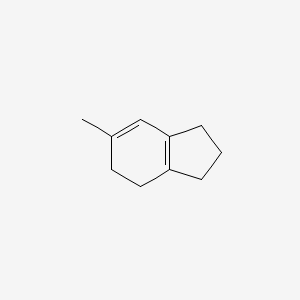![molecular formula C14H11Br6O5- B14333565 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate CAS No. 111043-74-4](/img/structure/B14333565.png)
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is a brominated organic compound. Brominated compounds are known for their applications in various fields, including flame retardants, pharmaceuticals, and agrochemicals. This compound, with its multiple bromine atoms, is particularly interesting due to its potential reactivity and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate typically involves the bromination of precursor compounds. The process may include multiple steps of bromination and esterification. For instance, starting with a benzoate derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group can be introduced through a subsequent reaction with a dibromohexanol derivative.
Industrial Production Methods
Industrial production of such brominated compounds often involves large-scale bromination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and bromine concentration to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated benzoates.
Applications De Recherche Scientifique
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated structure which can enhance biological activity.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate exerts its effects involves its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing active brominated species that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of polymers and organic electronics.
Tetrabromophthalic anhydride: Used in the production of flame retardants and resins.
Uniqueness
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is unique due to its specific bromination pattern and the presence of both ester and hydroxyl functional groups
Propriétés
Numéro CAS |
111043-74-4 |
|---|---|
Formule moléculaire |
C14H11Br6O5- |
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-6-(5,6-dibromo-2-hydroxyhexoxy)carbonylbenzoate |
InChI |
InChI=1S/C14H12Br6O5/c15-3-5(16)1-2-6(21)4-25-14(24)8-7(13(22)23)9(17)11(19)12(20)10(8)18/h5-6,21H,1-4H2,(H,22,23)/p-1 |
Clé InChI |
HHAKQWTVWUXQMW-UHFFFAOYSA-M |
SMILES canonique |
C(CC(CBr)Br)C(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


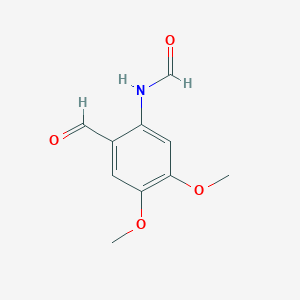
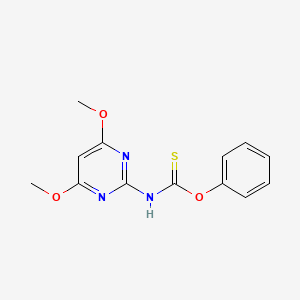
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
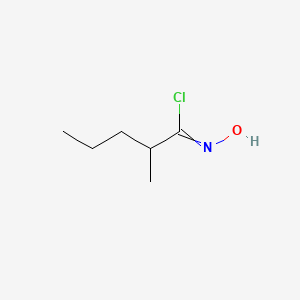
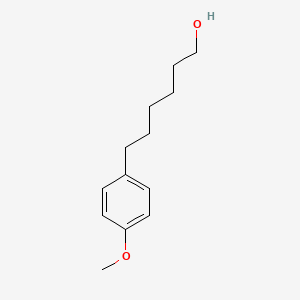


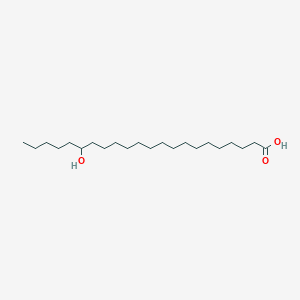

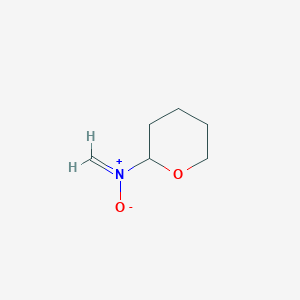
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
